5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline
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Overview
Description
5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure imparts unique properties to the compound, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylic acid with 2-methoxyaniline under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in drug development .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
1,3,5-Trisubstituted 1,2,4-triazoles: Compounds with additional substituents that enhance their biological properties.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: A nitrogen-rich triazole derivative with unique energetic properties.
Uniqueness
5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H14N4O |
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Molecular Weight |
218.26 g/mol |
IUPAC Name |
5-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methoxyaniline |
InChI |
InChI=1S/C11H14N4O/c1-7-13-11(15(2)14-7)8-4-5-10(16-3)9(12)6-8/h4-6H,12H2,1-3H3 |
InChI Key |
PHZZQRDPUFTTOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC(=C(C=C2)OC)N)C |
Origin of Product |
United States |
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